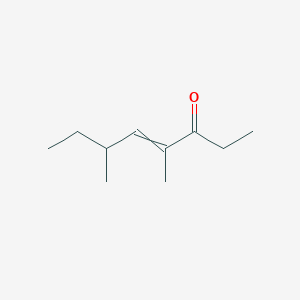![molecular formula C7H19NO3Si B14609808 3-[Ethoxy(dimethoxy)silyl]propan-1-amine CAS No. 61083-95-2](/img/structure/B14609808.png)
3-[Ethoxy(dimethoxy)silyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Ethoxy(dimethoxy)silyl]propan-1-amine is a chemical compound with the molecular formula C7H19NO3Si. It is a colorless to light yellow clear liquid that is sensitive to air and moisture . This compound is used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine typically involves the reaction of 3-chloropropylamine with ethoxy(dimethoxy)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain an inert atmosphere and control the reaction temperature and pressure. The product is then purified using distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-[Ethoxy(dimethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The ethoxy and dimethoxy groups can be hydrolyzed in the presence of water or moisture.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ethoxy and dimethoxy groups.
Major Products Formed
Substitution Reactions: Products include substituted amines and silanes.
Hydrolysis: Products include silanols and alcohols.
Scientific Research Applications
3-[Ethoxy(dimethoxy)silyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other silicon-containing compounds.
Biology: Utilized in the modification of biomolecules for various biological studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Ethoxy(dimethoxy)silyl]propan-1-amine involves its ability to form stable bonds with various substrates. The ethoxy and dimethoxy groups can undergo hydrolysis to form silanol groups, which can then react with other compounds to form stable silicon-oxygen bonds. This reactivity makes it useful in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
3-[Methoxy(dimethyl)silyl]propan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-[Ethoxy(diisopropyl)silyl]propan-1-amine: Similar structure but with diisopropyl groups instead of dimethoxy groups.
Uniqueness
3-[Ethoxy(dimethoxy)silyl]propan-1-amine is unique due to its specific combination of ethoxy and dimethoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Properties
CAS No. |
61083-95-2 |
|---|---|
Molecular Formula |
C7H19NO3Si |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
3-[ethoxy(dimethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C7H19NO3Si/c1-4-11-12(9-2,10-3)7-5-6-8/h4-8H2,1-3H3 |
InChI Key |
UQGBCDGMUYQNLX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-methyl-3-[2-[3-(methylamino)-3-oxopropyl]sulfanylpropan-2-ylsulfanyl]propanamide](/img/structure/B14609794.png)



